molecular formula C26H19FN2O4 B5140394 (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

Cat. No.: B5140394
M. Wt: 442.4 g/mol
InChI Key: FUMSQWRSTOZJQN-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Aldol condensation: The enone moiety can be introduced via an aldol condensation reaction between an aldehyde and a ketone.

    Functional group modifications: Introduction of the formyl and methoxy groups on the aromatic ring can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could target the enone moiety, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The enone moiety could participate in Michael addition reactions, while the aromatic rings might engage in π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
  • (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

Uniqueness

The presence of the fluorine atom in (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate may impart unique electronic properties, influencing its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O4/c1-32-24-15-18(17-30)7-13-23(24)33-25(31)14-10-20-16-29(22-5-3-2-4-6-22)28-26(20)19-8-11-21(27)12-9-19/h2-17H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMSQWRSTOZJQN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.